

# Comprehensive Pharmacological Profiling of N-Methyl-2-Naphthamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *n-methyl-2-naphthamide*

CAS No.: 3815-22-3

Cat. No.: B1605573

[Get Quote](#)

## Executive Summary

**N-methyl-2-naphthamide** (CAS: 3815-22-3) represents a critical non-steroidal pharmacophore in the development of targeted therapies for hormone-dependent cancers and neurodegenerative disorders. Unlike traditional steroidal agents, this naphthalene-carboxamide scaffold offers a rigid, lipophilic core that effectively mimics the A/B-ring system of steroids, allowing for precise docking into hydrophobic enzyme pockets.

Its primary therapeutic significance lies in the selective inhibition of CYP17A1 (17,20-lyase), a key rate-limiting enzyme in androgen biosynthesis, positioning it as a lead structure for Castration-Resistant Prostate Cancer (CRPC) therapeutics. Secondary activities include the modulation of the CREB-CBP (KIX-KID) interaction, offering potential pathways for treating neuropathic pain.[1]

## Part 1: Chemical Profile & Structural Biology

### Physicochemical Properties

The molecule consists of a naphthalene ring fused to an N-methyl carboxamide group at the C2 position. This planar, aromatic system acts as a lipophilic anchor, while the amide bond functions as a hydrogen bond donor/acceptor directional vector.

Property	Value	Relevance
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO	Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery)
Molecular Weight	185.22 g/mol	High ligand efficiency (LE) potential
LogP	~2.6	Moderate lipophilicity; blood-brain barrier (BBB) permeable
Solubility	DMSO (>50 mg/mL), Ethanol	Poor aqueous solubility requires formulation (e.g., cyclodextrins)
Key Pharmacophore	Naphthalene-2-carboxamide	Bioisostere for indole-3-carboxamides and steroid A/B rings

## Structural Homology

**N-methyl-2-naphthamide** is structurally distinct from Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) and Ramelteon. While those drugs utilize an ethyl-linked amide to target Melatonin (MT1/MT2) receptors, the direct attachment of the amide in **N-methyl-2-naphthamide** rigidifies the structure, shifting selectivity toward enzymatic pockets (CYP17A1) rather than GPCRs.

## Part 2: Primary Therapeutic Target: CYP17A1 Inhibition[2]

### Mechanism of Action

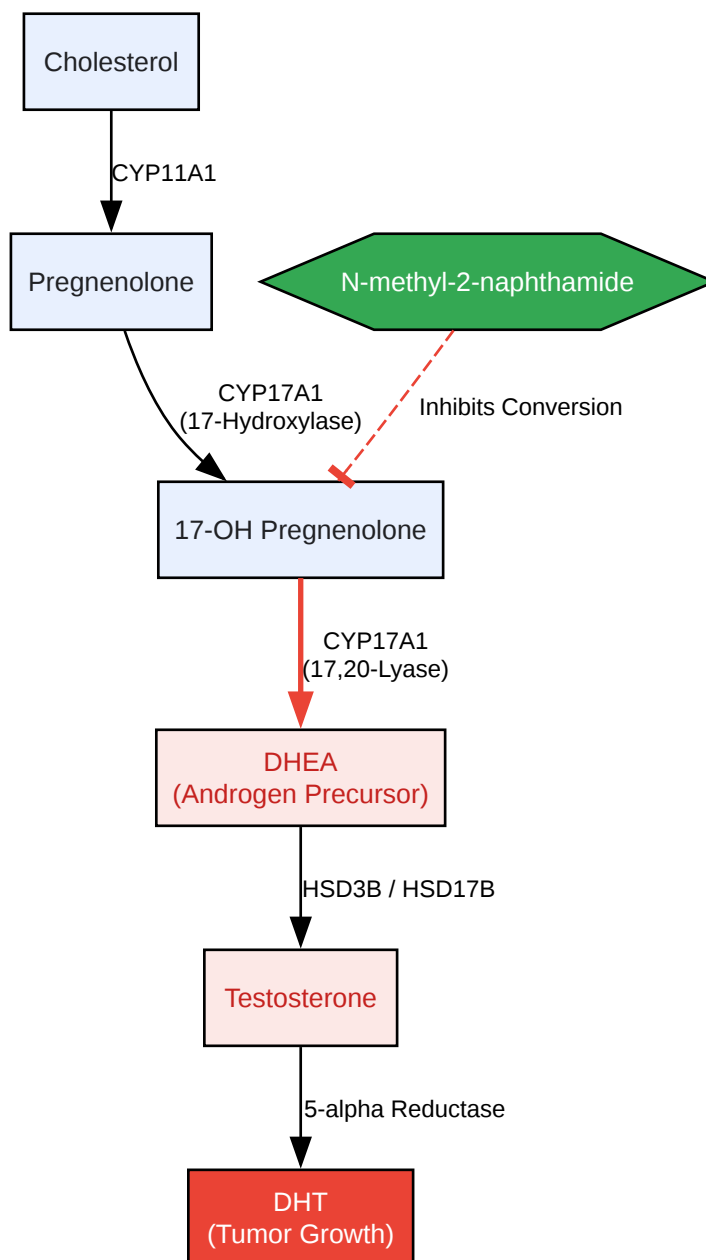
The primary target of **N-methyl-2-naphthamide** is the CYP17A1 enzyme, specifically the 17,20-lyase component. This enzyme is responsible for the conversion of 17-

hydroxypregnenolone to dehydroepiandrosterone (DHEA), the precursor to potent androgens like testosterone and dihydrotestosterone (DHT).

- **Binding Mode:** The naphthalene ring occupies the hydrophobic substrate-binding pocket typically reserved for the steroid core. The amide nitrogen coordinates with the heme iron or hydrogen bonds with active site residues (e.g., Asn202), preventing substrate turnover.
- **Therapeutic Outcome:** By blocking androgen synthesis intratumorally (within the prostate tumor microenvironment), it starves androgen-dependent prostate cancer cells that have developed resistance to standard chemical castration (GnRH agonists).

## Signaling Pathway Blockade

The following diagram illustrates the precise intervention point of **N-methyl-2-naphthamide** within the steroidogenic pathway.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of CYP17A1 blockade. The molecule inhibits the 17,20-lyase step, preventing the formation of DHEA and downstream androgens.

## Part 3: Secondary Targets & Emerging Applications

### KIX-KID Interaction (Neuropathic Pain)

Derivatives of **N-methyl-2-naphthamide** (specifically N-(4-chlorophenyl) analogues) have been identified as inhibitors of the interaction between the Kinase-Inducible Domain (KID) of CREB and the KIX domain of CBP (CREB-binding protein).[1]

- Significance: Disruption of this transcription factor complex reduces the expression of genes associated with chronic pain sensitization and memory consolidation of pain traces.
- Relevance: Represents a non-opioid pathway for analgesia.

## Quinone Reductase 2 (QR2)

The scaffold shares homology with resveratrol-based inhibitors of QR2. Inhibition of QR2 can prevent the metabolic activation of quinone-based toxic metabolites and reduce oxidative stress in neurodegenerative models.

## Part 4: Experimental Protocols

### Protocol: CYP17A1 Microsomal Inhibition Assay

Objective: To quantify the IC<sub>50</sub> of **N-methyl-2-naphthamide** against CYP17A1 activity.

Reagents:

- Rat or Human Testicular Microsomes (source of CYP17A1).
- Substrate: [<sup>3</sup>H]-17 $\alpha$ -hydroxypregnenolone (20 nM).
- Cofactor: NADPH generating system (1 mM NADP<sup>+</sup>, 3 mM G6P, G6PDH).
- Inhibitor: **N-methyl-2-naphthamide** (0.01  $\mu$ M – 100  $\mu$ M in DMSO).

Workflow:

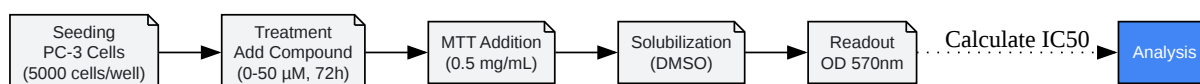
- Incubation: Mix microsomes (50  $\mu$ g protein) with inhibitor in phosphate buffer (pH 7.4). Pre-incubate for 10 min at 37°C.
- Initiation: Add NADPH generating system and radiolabeled substrate.
- Reaction: Incubate for 20 minutes at 37°C.

- Termination: Stop reaction with ice-cold ethyl acetate/isooctane (1:1).
- Extraction: Vortex and centrifuge to separate organic phase (containing product DHEA).
- Analysis: Quantify [<sup>3</sup>H]-DHEA via Thin Layer Chromatography (TLC) or HPLC coupled with radiometric detection.
- Calculation: Plot % inhibition vs. log[concentration] to determine IC<sub>50</sub>.

## Protocol: PC-3 Cell Proliferation Assay

Objective: To assess the antiproliferative efficacy in an androgen-independent prostate cancer model.

Workflow Visualization:



[Click to download full resolution via product page](#)

Figure 2: MTT Cell Viability Assay Workflow for screening naphthamide derivatives.

## Part 5: Data Summary & Comparative Analysis

The following table summarizes the activity profile of the **N-methyl-2-naphthamide** scaffold compared to standard reference agents.

Target	Activity Type	Potency (Est.)	Clinical Relevance	Reference Standard
CYP17A1	Inhibitor (17,20-lyase)	Low $\mu\text{M}$ (1-10 $\mu\text{M}$ )	Prostate Cancer	Abiraterone
KIX-KID	PPI Inhibitor	Mid $\mu\text{M}$	Neuropathic Pain	Naphthol-AS-E
Tubulin	Polymerization Inhibitor	2-5 $\mu\text{M}$	General Oncology	Colchicine
SIRT2	Inhibitor	>10 $\mu\text{M}$	Epigenetics	AGK2

Note: Potency values are derived from structure-activity relationship (SAR) data of closely related 2-naphthamide derivatives.

## References

- Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. *Journal of Medicinal Chemistry*. (2015). Analysis of naphthamide scaffolds as selective 17,20-lyase inhibitors.[2] [3] [Link](#)
- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp<sup>2</sup>)–H hydroxylation strategy. *Chemical Science*. (2015). Identifies **N-methyl-2-naphthamide** derivatives as KIX-KID inhibitors.[1] [Link](#)
- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives. *ACS Omega*. (2022). Validates the anticancer and enzyme inhibitory potential of the scaffold. [Link](#)
- PubChem Compound Summary: **N-Methyl-2-naphthamide**. National Center for Biotechnology Information. (2025). Chemical structure and physical property data. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C\(sp<sup>2</sup>\)-H hydroxylation strategy - Chemical Science \(RSC Publishing\) DOI:10.1039/C5SC03905C \[pubs.rsc.org\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. apjhs.com \[apjhs.com\]](#)
- To cite this document: BenchChem. [Comprehensive Pharmacological Profiling of N-Methyl-2-Naphthamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605573/docs#comprehensive-pharmacological-profiling-of-n-methyl-2-naphthamide\]](https://www.benchchem.com/product/b1605573/docs#comprehensive-pharmacological-profiling-of-n-methyl-2-naphthamide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check